molecular formula C8H3ClF3N3O B1415729 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1105193-32-5

2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1415729
M. Wt: 249.58 g/mol
InChI Key: YCZNZYRQOVINBE-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has a molecular formula of C6H3ClF3N and a molecular weight of 181.54 g/mol . It appears as a colorless or light yellow transparent liquid or crystal .


Synthesis Analysis

2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It is also mentioned that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The InChI string for 2-Chloro-5-(trifluoromethyl)pyridine is InChI=1S/C6H3ClF3N/c7-5-2-1-4 (3-11-5)6 (8,9)10/h1-3H and the InChIKey is JFZJMSDDOOAOIV-UHFFFAOYSA-N . The Canonical SMILES string is C1=CC (=NC=C1C (F) (F)F)Cl .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C . It is a white to yellowish crystalline low melting solid .

Scientific Research Applications

Antitumor Activity

Research on 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, has shown potential in medical applications, particularly in antitumor activity. These compounds, including variants like compound 17, have exhibited significant in vitro anti-cancer activity against a range of cell lines, showing promise as therapeutic agents (Maftei et al., 2016).

Synthesis and Characterization

The synthesis and characterization of 1,2,4-oxadiazole derivatives have been extensively studied. Novel methods to synthesize derivatives of 2-trifluoromethyl-nicotinic acid, which include 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, have been developed. These compounds serve as key intermediates in the manufacturing of certain inhibitors, demonstrating their importance in chemical synthesis (Kiss et al., 2008).

Apoptosis Inducers and Anticancer Agents

Some 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, with potential as anticancer agents. For example, compound 1d, which is structurally related to 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, has shown activity against breast and colorectal cancer cell lines. These findings underscore the potential of such derivatives in developing new cancer therapies (Zhang et al., 2005).

Herbicidal Activity

Research has also explored the use of 1,2,4-oxadiazole derivatives in agriculture, particularly as herbicides. Compounds like 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown effective herbicidal activity against various weeds. This indicates potential agricultural applications of derivatives related to 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (Tajik & Dadras, 2011).

Synthesis of Platinum Complexes with Antitumor Activity

The synthesis of platinum complexes incorporating 1,2,4-oxadiazole derivatives demonstrates their potential in developing antitumor agents. These complexes have been tested in vitro against several tumor cell lines, showing promising anti-proliferative effects. This research opens avenues for utilizing these compounds in cancer therapy (Rubino et al., 2016).

Safety And Hazards

2-Chloro-5-(trifluoromethyl)pyridine is considered hazardous. It can cause skin and eye irritation and may cause respiratory system toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O/c9-5-2-1-4(3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZNZYRQOVINBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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